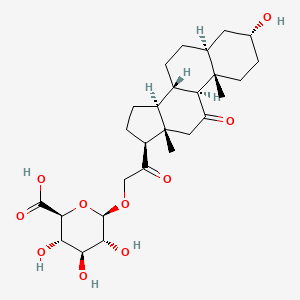
Methyl Gestodene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Gestodene is a synthetic progestogen, a derivative of testosterone, and is commonly used in hormonal contraceptives. It is known for its high potency and effectiveness in preventing ovulation. This compound is often combined with estrogen in oral contraceptive pills to provide effective birth control. It is also used in hormone replacement therapy for menopausal women.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Gestodene involves several steps, starting from basic steroidal structures. One common method involves the selective protection of the 3-position carbonyl group using diol on 13 beta-ethyl-15 alpha-acetoxyl-gonane-4-ene-3,17-diketone. This intermediate is then subjected to various reactions, including reduction and hydroxylation, to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Methyl Gestodene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
Methyl Gestodene has several scientific research applications, including:
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as a research tool in drug development.
作用機序
Methyl Gestodene exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor, leading to changes in gene expression that result in the inhibition of ovulation. It also has weak androgenic, antimineralocorticoid, and glucocorticoid activities . Additionally, this compound acts as a positive allosteric modulator of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .
類似化合物との比較
Methyl Gestodene is often compared with other progestogens such as desogestrel, norgestimate, dienogest, and nomegestrol. These compounds share some common properties but differ in their pharmacokinetic profiles and hormonal activities . For example:
Desogestrel: Similar in potency but acts as a prodrug.
Norgestimate: Also a prodrug, with a different metabolic pathway.
Dienogest: Has antiandrogenic properties and is less potent in inhibiting ovulation.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological properties.
This compound is unique due to its high potency, rapid onset of action, and minimal androgenic effects, making it a preferred choice in hormonal contraceptives .
特性
CAS番号 |
66452-30-0 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.464 |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChIキー |
UKZKARZVAALBTM-ZCPXKWAGSA-N |
SMILES |
CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34 |
同義語 |
(17β)-13-Ethyl-17-hydroxy-17-(1-propynyl)-gona-4,15-dien-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










